BRD4 Bromodomain 1 (BD1) Binding Affinity: Comparative Analysis vs. Parent Inhibitor and Known PROTACs
PROTAC BRD4 Degrader-21 inhibits BRD4 BD1 with an IC50 of 41.8 nM, measured in a biochemical assay [1]. This binding affinity is comparable to other BRD4-targeting PROTACs: ARV-825 exhibits a Kd of 90 nM for BD1 , while MZ1 retains high affinity for BRD2/3/4 bromodomains with Kd values ranging from 13–60 nM . The dihydroquinazolinone warhead of PROTAC BRD4 Degrader-21 provides a distinct chemical scaffold relative to the JQ1-derived warheads of ARV-825 and MZ1, which may influence off-target binding profiles.
| Evidence Dimension | BRD4 BD1 inhibition (IC50 or Kd) |
|---|---|
| Target Compound Data | IC50 = 41.8 nM |
| Comparator Or Baseline | Parent inhibitor compound 6 (IC50 not reported; 4-fold less potent in cellular assay); ARV-825 (Kd = 90 nM for BD1); MZ1 (Kd = 13–60 nM for BRD2/3/4 bromodomains) |
| Quantified Difference | Comparable BD1 affinity to ARV-825 (within ~2-fold); MZ1 affinity range overlaps. |
| Conditions | In vitro biochemical assay (BRD4 BD1) |
Why This Matters
Binding affinity to the BRD4 bromodomain determines initial target engagement and serves as a baseline for comparing PROTAC warhead potency before linker and E3 ligase contributions are considered.
- [1] Zhang F, et al. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorg Med Chem. 2020 Jan 1;28(1):115228. PMID: 31813613. DOI: 10.1016/j.bmc.2019.115228. View Source
